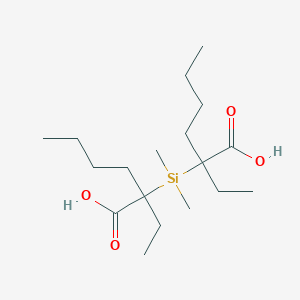
Dimethylsilylene bis(2-ethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsilylene bis(2-ethylhexanoate) is an organosilicon compound with the molecular formula C18H36O4Si and a molecular weight of 344.56 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylsilylene bis(2-ethylhexanoate) can be synthesized through the esterification of dimethylsilanediol with 2-ethylhexanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethylsilylene bis(2-ethylhexanoate) involves the continuous esterification of dimethylsilanediol with 2-ethylhexanoic acid in the presence of a suitable catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethylsilylene bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: It can be reduced to form dimethylsilanediol and 2-ethylhexanol.
Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silicon dioxide and other silicon-containing oxidation products.
Reduction: Dimethylsilanediol and 2-ethylhexanol.
Substitution: Various alkyl or aryl-substituted silanes.
Scientific Research Applications
Dimethylsilylene bis(2-ethylhexanoate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dimethylsilylene bis(2-ethylhexanoate) involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of three-dimensional networks. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used to prepare metal derivatives that are soluble in nonpolar organic solvents.
Dimethylsilanediol: A precursor for the synthesis of various organosilicon compounds.
Hexanoic acid: Another carboxylic acid used in the synthesis of esters and other organic compounds.
Uniqueness
Dimethylsilylene bis(2-ethylhexanoate) is unique due to its dual ester functionality and the presence of a silicon atom, which imparts distinct chemical properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
55621-06-2 |
|---|---|
Molecular Formula |
C18H36O4Si |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2-[3-carboxyheptan-3-yl(dimethyl)silyl]-2-ethylhexanoic acid |
InChI |
InChI=1S/C18H36O4Si/c1-7-11-13-17(9-3,15(19)20)23(5,6)18(10-4,16(21)22)14-12-8-2/h7-14H2,1-6H3,(H,19,20)(H,21,22) |
InChI Key |
GXYALPPHQAMUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(=O)O)[Si](C)(C)C(CC)(CCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















